molecular formula C20H19ClN4O3 B7716358 N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7716358
M. Wt: 398.8 g/mol
InChI Key: MIPMMOYOGMLFGL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACBD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential therapeutic applications in various diseases and conditions.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential therapeutic applications in various diseases and conditions. It has been studied for its role in cancer, diabetes, and cardiovascular diseases. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.

Mechanism of Action

N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of this compound, a protein that plays a role in various cellular processes. This compound inhibition has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. The exact mechanism of action of this compound is still being studied.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential therapeutic applications in various diseases and conditions, its ability to inhibit the activity of this compound, and its anti-inflammatory, anti-cancer, and anti-diabetic effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its exact mechanism of action.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. These include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Studies to determine the potential therapeutic applications of this compound in other diseases and conditions.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of more potent and selective this compound inhibitors based on the structure of this compound.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases and conditions. Its inhibition of this compound activity has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Further studies are needed to determine its exact mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with 3-amino-1,2,4-oxadiazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-acetamidophenylbutyric acid to form this compound.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-13(26)22-16-9-11-17(12-10-16)23-18(27)3-2-4-19-24-20(25-28-19)14-5-7-15(21)8-6-14/h5-12H,2-4H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPMMOYOGMLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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